molecular formula C4H4NO3- B1239421 Maleamate

Maleamate

Cat. No.: B1239421
M. Wt: 114.08 g/mol
InChI Key: FSQQTNAZHBEJLS-UPHRSURJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Maleamate is a monocarboxylic acid anion that is the conjugate base of maleamic acid. It is a conjugate base of a maleamic acid.

Scientific Research Applications

Antibacterial Applications

Maleamate-functionalized mesoporous silica nanoparticles (MSNs) have been synthesized and evaluated for their antibacterial properties. The incorporation of copper(II) ions into these MSNs (MSN-maleamic-Cu) demonstrated moderate antibacterial activity against Escherichia coli. This activity is attributed to the oxidative stress generation in bacterial cells by the this compound-containing nanosystems. The study also explored the potential correlation between the catalytic oxidation capacity of the materials and the observed oxidative stress in bacteria, which could inform the design of future antibacterial nanosystems (Díaz-García et al., 2019).

Enzymatic Degradation and Catalysis

This compound amidohydrolase (NicF) from Bordetella bronchiseptica RB50 has been studied for its role in the enzymatic degradation of nicotinate (vitamin B3) to fumarate. NicF catalyzes the hydrolytic deamination of this compound to maleate. The detailed investigation into the structural and catalytic mechanisms of NicF has provided insights into bacterial degradation of N-heterocyclic compounds. The study also discussed the enzyme's substrate specificity and proposed a nucleophilic addition-elimination sequence involving the thiolate side chain of Cys150 in the catalytic process (Kincaid et al., 2012).

Larvicidal Properties

Investigations into the larvicidal properties of N-substituted methyl maleamates against Aedes aegypti have shown promising results. Compounds such as N-propyl methyl this compound (PMM), N-butyl methyl this compound (BMM), and N-hexyl methyl this compound (HMM) were evaluated for their efficacy in controlling Ae. aegypti larvae. These compounds demonstrated fast-acting larvicidal properties, with HMM being slightly more effective. This research suggests that N-substituted methyl maleamates could serve as useful alternatives to traditional larvicides, potentially offering a different mode of action from existing larvicides (Harburguer et al., 2018).

Coordination Chemistry

The study of this compound(-1) ligand in coordination chemistry, particularly in reaction systems involving copper(II) ions, has led to the synthesis of various complexes with interesting structural and reactivity properties. These complexes have been explored for their synthetic, reactivity, structural, and spectroscopic characteristics, contributing to a deeper understanding of coordination chemistry and the potential applications of this compound-based compounds in this field (Lazarou et al., 2009).

Properties

Molecular Formula

C4H4NO3-

Molecular Weight

114.08 g/mol

IUPAC Name

(Z)-4-amino-4-oxobut-2-enoate

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/p-1/b2-1-

InChI Key

FSQQTNAZHBEJLS-UPHRSURJSA-M

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)N

SMILES

C(=CC(=O)[O-])C(=O)N

Canonical SMILES

C(=CC(=O)[O-])C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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